molecular formula C16H16N4O4S B2617025 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 868979-11-7

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2617025
CAS No.: 868979-11-7
M. Wt: 360.39
InChI Key: LXYIYEZBODXXEF-UHFFFAOYSA-N
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Description

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions usually involve elevated temperatures and neutral to weakly basic organic solvents .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines, including this compound, often employs solid support catalysts such as Al2O3 and TiCl4 . These methods are designed to be scalable and cost-effective, addressing both economic and environmental concerns.

Chemical Reactions Analysis

Types of Reactions

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular bromine, iodine, and various organic solvents such as chloroform and dimethyl sulfoxide . The reaction conditions often involve mild temperatures and metal-free environments .

Major Products

The major products formed from these reactions include various halogenated derivatives and other functionalized imidazo[1,2-a]pyridines .

Mechanism of Action

The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide involves its interaction with various molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . Additionally, it can modulate GABA A receptors, influencing neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide stands out due to its unique combination of a nitrobenzenesulfonamide group with the imidazo[1,2-a]pyridine scaffold. This unique structure imparts distinct biological activities and makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-12-3-2-10-19-11-13(18-16(12)19)8-9-17-25(23,24)15-6-4-14(5-7-15)20(21)22/h2-7,10-11,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYIYEZBODXXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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